2-(1H-benzimidazol-2-ylsulfanyl)-N'-[(E)-(2-chlorophenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring, a thioether linkage, and a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carbon disulfide in the presence of a base.
Thioether Formation: The benzimidazole derivative is then reacted with an appropriate alkyl halide to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine hydrate to form the hydrazide group.
Schiff Base Formation: Finally, the hydrazide is condensed with 2-chlorobenzaldehyde under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioether linkage, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imine group, converting it to an amine.
Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Medicinal Chemistry: It exhibits promising biological activities, including antimicrobial, antifungal, and anticancer properties.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Analytical Chemistry: It serves as a reagent for the detection of certain analytes due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of certain enzymes or disrupt cellular processes by binding to DNA or proteins. The exact pathways depend on the specific biological context and the target organism or cell type.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-benzimidazol-2-ylthio)acetohydrazide
- 2-(1H-benzimidazol-2-ylthio)nicotinonitrile
- 2-(1H-benzimidazol-2-ylthio)benzaldehyde
Uniqueness
2-(1H-benzimidazol-2-ylthio)-N’-[(E)-(2-chlorophenyl)methylidene]acetohydrazide is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H13ClN4OS |
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Molecular Weight |
344.8 g/mol |
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-[(E)-(2-chlorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H13ClN4OS/c17-12-6-2-1-5-11(12)9-18-21-15(22)10-23-16-19-13-7-3-4-8-14(13)20-16/h1-9H,10H2,(H,19,20)(H,21,22)/b18-9+ |
InChI Key |
GSVNXRCFIMGPQS-GIJQJNRQSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2)Cl |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2)Cl |
Origin of Product |
United States |
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